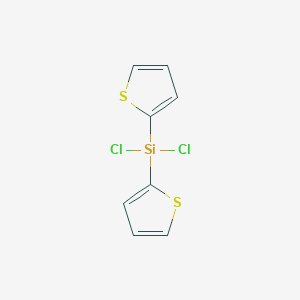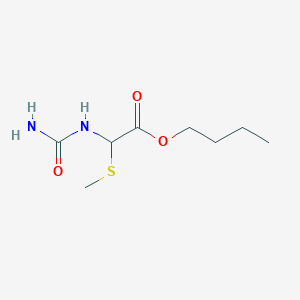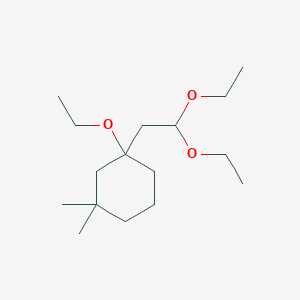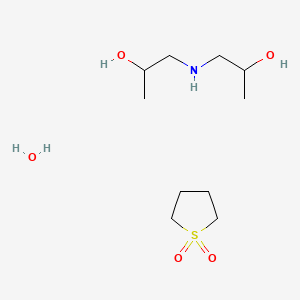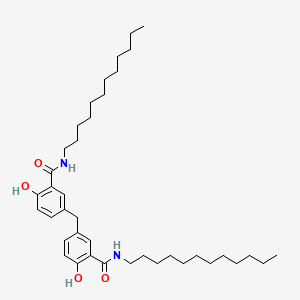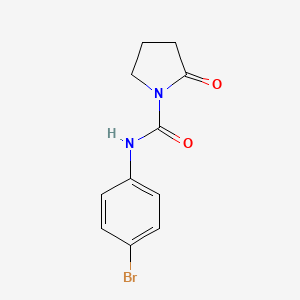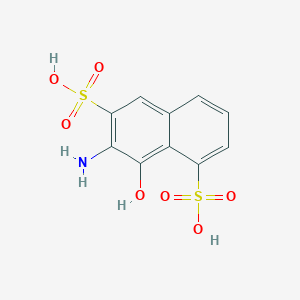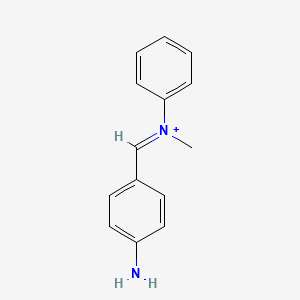
1,1'-Methylenebis(4-tert-butyl-2,6-dimethylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Methylenebis(4-tert-butyl-2,6-dimethylbenzene) is an organic compound known for its unique structural properties and applications. This compound is characterized by the presence of two benzene rings connected by a methylene bridge, with tert-butyl and dimethyl groups attached to the benzene rings. Its chemical formula is C23H32.
Méthodes De Préparation
The synthesis of 1,1’-Methylenebis(4-tert-butyl-2,6-dimethylbenzene) typically involves the reaction of 4-tert-butyl-2,6-dimethylbenzene with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two benzene rings. Industrial production methods often utilize catalysts to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
1,1’-Methylenebis(4-tert-butyl-2,6-dimethylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions typically target the methylene bridge or the tert-butyl groups.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1’-Methylenebis(4-tert-butyl-2,6-dimethylbenzene) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used as an additive in the production of plastics, rubbers, and other materials to enhance their stability and performance.
Mécanisme D'action
The mechanism of action of 1,1’-Methylenebis(4-tert-butyl-2,6-dimethylbenzene) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparaison Avec Des Composés Similaires
1,1’-Methylenebis(4-tert-butyl-2,6-dimethylbenzene) can be compared with other similar compounds, such as:
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Known for its antioxidant properties and used in rubber and plastic industries.
4,4’-Methylenebis(2,6-di-tert-butylphenol): Used as an antioxidant in various industrial applications.
The uniqueness of 1,1’-Methylenebis(4-tert-butyl-2,6-dimethylbenzene) lies in its specific structural arrangement and the presence of tert-butyl and dimethyl groups, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
65338-71-8 |
|---|---|
Formule moléculaire |
C25H36 |
Poids moléculaire |
336.6 g/mol |
Nom IUPAC |
5-tert-butyl-2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-1,3-dimethylbenzene |
InChI |
InChI=1S/C25H36/c1-16-11-20(24(5,6)7)12-17(2)22(16)15-23-18(3)13-21(14-19(23)4)25(8,9)10/h11-14H,15H2,1-10H3 |
Clé InChI |
BMBBSFZUKSMVEX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1CC2=C(C=C(C=C2C)C(C)(C)C)C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chlorophenoxy)methyl]-1,3-dioxolan-4-one](/img/structure/B14493379.png)
![Methyl 2-methyl-2-[(thiophen-3-yl)oxy]propanoate](/img/structure/B14493380.png)

![4-Methyl-4,5-dihydrotetrazolo[1,5-a]quinazolin-5-ol](/img/structure/B14493394.png)
